molecular formula C16H15N3O3 B3863293 N'-(1-methyl-2-phenylethylidene)-3-nitrobenzohydrazide

N'-(1-methyl-2-phenylethylidene)-3-nitrobenzohydrazide

Cat. No. B3863293
M. Wt: 297.31 g/mol
InChI Key: DQBURQDMHHADBH-SFQUDFHCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-(1-methyl-2-phenylethylidene)-3-nitrobenzohydrazide, also known as MPN, is a chemical compound that has been widely studied for its potential applications in various fields of research. MPN is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 276.3 g/mol.

Scientific Research Applications

N'-(1-methyl-2-phenylethylidene)-3-nitrobenzohydrazide has been studied for its potential applications in various fields of research, including medicinal chemistry, organic synthesis, and materials science. In medicinal chemistry, this compound has been investigated for its anti-inflammatory, antioxidant, and anticancer properties. In organic synthesis, this compound has been used as a reagent for the preparation of various organic compounds. In materials science, this compound has been used as a precursor for the synthesis of metal-organic frameworks.

Mechanism of Action

The mechanism of action of N'-(1-methyl-2-phenylethylidene)-3-nitrobenzohydrazide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the inflammatory response. This compound has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that this compound can inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death. This compound has also been shown to reduce the production of reactive oxygen species (ROS) and inhibit the activation of inflammatory cells. In vivo studies have shown that this compound can reduce inflammation and oxidative stress in animal models of various diseases, including cancer, arthritis, and diabetes.

Advantages and Limitations for Lab Experiments

N'-(1-methyl-2-phenylethylidene)-3-nitrobenzohydrazide has several advantages for lab experiments, including its high purity, stability, and solubility in organic solvents. This compound is also relatively easy to synthesize and can be obtained in large quantities. However, this compound has some limitations, including its potential toxicity and limited water solubility. This compound should be handled with caution and appropriate safety measures should be taken when working with this compound.

Future Directions

There are several potential future directions for research on N'-(1-methyl-2-phenylethylidene)-3-nitrobenzohydrazide. One area of interest is the development of this compound-based drugs for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. Another area of interest is the synthesis of novel compounds based on the structure of this compound, which may have improved properties and applications. Additionally, further studies are needed to fully understand the mechanism of action and biochemical effects of this compound, which may lead to the development of new therapeutic strategies.

properties

IUPAC Name

3-nitro-N-[(E)-1-phenylpropan-2-ylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3/c1-12(10-13-6-3-2-4-7-13)17-18-16(20)14-8-5-9-15(11-14)19(21)22/h2-9,11H,10H2,1H3,(H,18,20)/b17-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQBURQDMHHADBH-SFQUDFHCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C1=CC(=CC=C1)[N+](=O)[O-])CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)C1=CC(=CC=C1)[N+](=O)[O-])/CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-(1-methyl-2-phenylethylidene)-3-nitrobenzohydrazide
Reactant of Route 2
Reactant of Route 2
N'-(1-methyl-2-phenylethylidene)-3-nitrobenzohydrazide
Reactant of Route 3
Reactant of Route 3
N'-(1-methyl-2-phenylethylidene)-3-nitrobenzohydrazide
Reactant of Route 4
Reactant of Route 4
N'-(1-methyl-2-phenylethylidene)-3-nitrobenzohydrazide
Reactant of Route 5
Reactant of Route 5
N'-(1-methyl-2-phenylethylidene)-3-nitrobenzohydrazide
Reactant of Route 6
Reactant of Route 6
N'-(1-methyl-2-phenylethylidene)-3-nitrobenzohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.